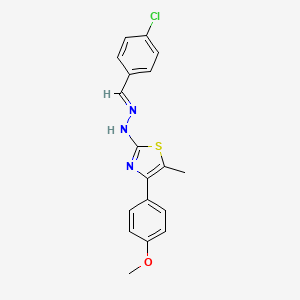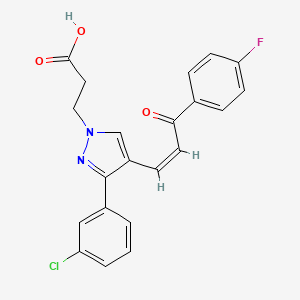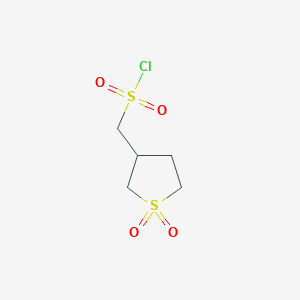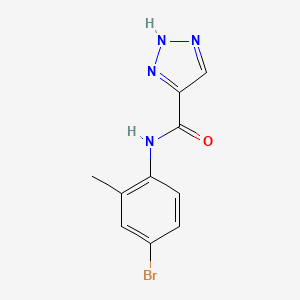![molecular formula C23H21FN4O4 B2471600 methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate CAS No. 1421452-07-4](/img/structure/B2471600.png)
methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
The synthesis of similar compounds often involves acylation of a base compound by a specific chloride . For example, the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Imidazo[1,2-b]Pyrazole Derivatives : Methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate is synthesized as part of a broader group of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, demonstrating the chemical flexibility and potential for creating diverse compounds (Pilgram, 1980).
Formation of Novel Compounds : These derivatives can be reacted with various chemicals, leading to the formation of novel compounds with potential pharmaceutical applications, like anti-inflammatory agents (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents : Certain derivatives demonstrate antipsychotic-like profiles in behavioral animal tests, offering a new avenue for the development of antipsychotic medications (Wise et al., 1987).
Chemical Reactivity and Applications
Versatile Reactivity : The chemical structure of these derivatives allows for a range of reactions with other agents, facilitating the synthesis of pyrazole, thiazole, and thiadiazole derivatives, thus highlighting its versatility in chemical synthesis (Khalil, Sayed, & Raslan, 2012).
Supramolecular Structures and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives, including the one , are studied for their supramolecular architectures and antioxidant activities, indicating potential in biomedical research (Chkirate et al., 2019).
Potential Pharmacological Properties
Antioxidant and Antimicrobial Activities : Derivatives are synthesized and evaluated for their antioxidant and antimicrobial activities, suggesting their potential use in medical and pharmaceutical fields (Bassyouni et al., 2012).
Cytotoxic Activities : The compounds synthesized from these derivatives have been screened for cytotoxic activities, indicating their potential use in cancer research and therapy (Hegazi et al., 2010).
Antiulcer and Antisecretory Activities : Certain derivatives are tested for histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities, showing promise in gastrointestinal disorder treatments (Katsura et al., 1992).
Herbicidal Activity : Some derivatives exhibit high bioactivity as herbicides, indicating potential agricultural applications (Zhou et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-[[2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-3-15-20(13-8-10-14(24)11-9-13)27-28-18(22(30)26-21(15)28)12-19(29)25-17-7-5-4-6-16(17)23(31)32-2/h4-11,18H,3,12H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHWVBFKZQNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2471518.png)


![N-[(5-chloropyrazin-2-yl)methyl]-6-ethoxypyrimidin-4-amine](/img/structure/B2471522.png)

![5-(2-oxo-2-phenylethyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2471526.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2471528.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)



![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B2471539.png)